molecular formula C5H6N2O B1351182 5-Methyl-1H-imidazole-4-carbaldehyde CAS No. 68282-53-1

5-Methyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1351182
CAS No.: 68282-53-1
M. Wt: 110.11 g/mol
InChI Key: KMWCSNCNHSEXIF-UHFFFAOYSA-N
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Description

5-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O It is a derivative of imidazole, featuring a methyl group at the 5-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of appropriate precursors under controlled conditions to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: 5-Methyl-1H-imidazole-4-carboxylic acid.

    Reduction: 5-Methyl-1H-imidazole-4-methanol.

    Substitution: Depending on the substituents, various substituted imidazole derivatives can be formed.

Scientific Research Applications

Synthesis of Organic Compounds

5-Methyl-1H-imidazole-4-carbaldehyde is utilized as a versatile building block in the synthesis of various organic compounds. Notable applications include:

  • Schiff Bases : It can react with amines to form Schiff bases, which are important intermediates in organic synthesis and have applications in pharmaceuticals and materials science.
  • Metal Complexes : The compound is involved in the synthesis of metal-organic frameworks (MOFs), which are porous materials used in gas storage, separation, and catalysis. For instance, it is used to create imidazolate-based MOF membranes that enhance gas permeability and selectivity .

Table 1: Selected Organic Syntheses Involving this compound

Compound NameReaction TypeYield (%)Reference
BIPOSchiff Base95
BIPSchiff Base90
Cu(II) ComplexCoordination85

Coordination Chemistry

The compound plays a crucial role in coordination chemistry, particularly in forming complexes with transition metals. These complexes are studied for their potential biological activities, including anticancer properties.

Case Study: Anticancer Activity of Metal Complexes

A study demonstrated that complexes formed from this compound and various transition metals exhibited significant cytotoxic effects against cancer cell lines. The binding affinity of these complexes to DNA was also assessed, showing promising results for future therapeutic applications .

Catalytic Applications

This compound has been investigated as a catalyst in several organic reactions. Its ability to stabilize certain reaction intermediates enhances reaction rates and selectivity.

Table 2: Catalytic Reactions Utilizing this compound

Reaction TypeCatalyst UsedConditionsReference
Aldol CondensationThis compoundRoom Temperature
HydrogenationRaney Nickel + Aldehyde40°C, 5 bars

Material Science Applications

The compound is also explored for its potential in material science, particularly in developing new polymeric materials with enhanced properties due to its imidazole functionality.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Such materials may find applications in coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of 5-Methyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Methyl-5-imidazolecarboxaldehyde
  • 4-Imidazolecarboxaldehyde
  • 5-Methylimidazole-4-carboxaldehyde

Comparison: 5-Methyl-1H-imidazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .

Biological Activity

5-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C5H6N2OC_5H_6N_2O and a molecular weight of 110.11 g/mol, features an imidazole ring with a methyl group and an aldehyde functional group. Its structural characteristics contribute to its reactivity and biological interactions.

Target Interactions

The compound acts primarily through interactions with various enzymes and proteins. Its aldehyde group enables it to form Schiff bases with amines, leading to stable complexes that can modulate enzymatic activities. This interaction can result in either inhibition or activation of specific biological pathways, making it a candidate for pharmacological applications.

Biochemical Pathways

This compound is involved in several biochemical pathways, influencing cellular metabolism and gene expression. Studies indicate that it can alter metabolic pathways by interacting with key enzymes, which may lead to significant changes in cellular functions .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been investigated for its potential effects against strains of Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The specific mechanisms involve the regulation of gene expression linked to apoptosis and cell cycle progression .

Study on Antimicrobial Activity

In a study examining the efficacy of various imidazole derivatives, this compound was found to exhibit significant inhibitory effects on M. tuberculosis strains, outperforming some established antibiotics. The study highlighted the compound's potential as a lead compound for developing new antimycobacterial agents .

Study on Anticancer Mechanisms

Another research effort focused on the compound's effects on breast cancer cell lines. The results indicated that treatment with this compound led to a decrease in cell viability and an increase in markers associated with apoptosis. This study suggested that the compound could be further investigated as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in water, which may enhance its bioavailability. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Summary Table of Biological Activities

Biological Activity Effect Mechanism
AntimicrobialInhibitory against M. tuberculosisInteracts with bacterial enzymes
AnticancerInduces apoptosis in cancer cellsModulates signaling pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-1H-imidazole-4-carbaldehyde, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, it can be condensed with N,N-dimethylethane-1,2-diamine in methanol to form ligands for metal complexes . Purity is validated using:

  • Melting Point : 165–166°C (compare with literature values) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and IR to detect aldehyde C=O stretching (~1700 cm⁻¹).
  • Chromatography : HPLC or TLC to assess homogeneity.

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coat, and goggles due to its irritant properties (R36/37/38) .
  • Ventilation : Use a fume hood to avoid inhalation.
  • Storage : Keep in a cool, dry place away from oxidizing agents.
  • Emergency Protocols : Follow SDS guidelines for spills (e.g., neutralize with appropriate absorbents) .

Q. How can the crystal structure of this compound derivatives be determined?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) for structure solution .
  • Visualization : Mercury software can analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • Validation : Cross-check bond lengths/angles with Cambridge Structural Database (CSD) entries .

Advanced Research Questions

Q. How can this compound be utilized in designing metal coordination complexes?

  • Methodological Answer :

  • Ligand Design : The aldehyde and imidazole N atoms act as binding sites. For example, copper(II) complexes are synthesized by reacting the ligand with CuCl₂ or Cu(NO₃)₂ in methanol .
  • Reaction Conditions : Optimize stoichiometry (1:1 metal-to-ligand ratio) and solvent (methanol) for high yields.
  • Characterization : Use UV-Vis (d-d transitions), EPR for metal oxidation state, and SCXRD for geometry (e.g., square planar vs. octahedral) .

Q. What strategies resolve contradictions in spectroscopic data for imidazole-based compounds?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, IR, and mass spectrometry. For ambiguous peaks (e.g., tautomerism in imidazole rings), use deuterated solvents or variable-temperature NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict spectra and assign signals .
  • Comparative Analysis : Cross-reference with structurally similar compounds in databases like NIST Chemistry WebBook .

Q. How do reaction conditions influence the regioselectivity of this compound in heterocyclic synthesis?

  • Methodological Answer :

  • Aldehyde Reactivity : The aldehyde group participates in condensations (e.g., with amines to form Schiff bases) .
  • Catalytic Effects : Base-promoted conditions (e.g., K₂CO₃) favor spiro-fused imidazolone formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the aldehyde carbon .

Properties

IUPAC Name

5-methyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWCSNCNHSEXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383814
Record name 5-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68282-53-1
Record name 5-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-imidazole-5-carbaldehyde
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Chloro-2'-methoxybenzanilide
5-Methyl-1H-imidazole-4-carbaldehyde
3-Chloro-2'-methoxybenzanilide
5-Methyl-1H-imidazole-4-carbaldehyde
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
5-Methyl-1H-imidazole-4-carbaldehyde
3-Chloro-2'-methoxybenzanilide
5-Methyl-1H-imidazole-4-carbaldehyde
3-Chloro-2'-methoxybenzanilide
3-Chloro-2'-methoxybenzanilide
5-Methyl-1H-imidazole-4-carbaldehyde
3-Chloro-2'-methoxybenzanilide
5-Methyl-1H-imidazole-4-carbaldehyde

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